1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone

Overview

Description

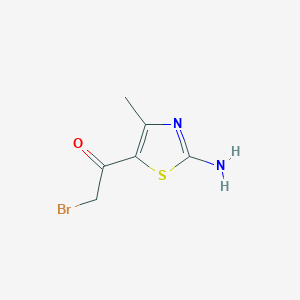

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is a chemical compound with the molecular formula C6H7BrN2OS It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-4-methylthiazole with bromoacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of iodides, cyanides, or other substituted products.

Scientific Research Applications

Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

The synthesis of this compound involves several steps, beginning with the preparation of the thiazole core. A notable method includes the condensation of thiourea with appropriate carbonyl compounds, followed by bromination. The final product can be obtained through the reaction of the intermediate with bromine in dioxane . This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of 2-amino-thiazoles exhibit significant antibacterial properties, with minimum inhibitory concentrations (MIC) reaching sub-micromolar levels against this pathogen . The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for further development as an anti-tubercular agent.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of thiazole derivatives, demonstrating that modifications at specific positions can lead to enhanced activity against M. tuberculosis and other bacterial strains. For instance, modifications at the C-2 and C-4 positions of the thiazole core have been investigated to optimize antimicrobial efficacy. Certain analogs have exhibited selective toxicity towards mycobacterial species while sparing mammalian cells .

Antioxidant Activity

In addition to its antibacterial properties, compounds related to this compound have been studied for their antioxidant activities. The presence of thiazole rings has been linked to the ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in developing therapies for diseases associated with oxidative damage.

Multi-target Drug Development

The compound's ability to interact with multiple biological targets makes it a candidate for multi-target drug development. Research has suggested that such compounds can be effective in treating complex diseases where single-target therapies may fail . This characteristic is critical in addressing diseases like tuberculosis, where resistance to single-agent therapies is a growing concern.

Case Study 1: Anti-tubercular Activity

A study evaluated various thiazole derivatives, including this compound, against M. tuberculosis. The results indicated that certain analogs displayed rapid bactericidal activity, achieving complete sterilization within days at low concentrations. The research highlighted the compound's potential as a lead candidate for developing new anti-tubercular agents .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of thiazole derivatives. The study demonstrated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their utility in developing treatments for oxidative stress-related conditions .

Mechanism of Action

The mechanism by which 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is similar to other thiazole derivatives, such as 2-amino-4-methylthiazole and ethyl 2-amino-4-methylthiazole-5-carboxylate. it is unique in its bromoethanone functional group, which imparts distinct chemical and biological properties. Other similar compounds include:

2-Amino-4-methylthiazole: A simpler thiazole derivative without the bromoethanone group.

Ethyl 2-amino-4-methylthiazole-5-carboxylate: A thiazole derivative with an ester functional group.

Is there anything specific you would like to know more about?

Biological Activity

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, also known as this compound hydrobromide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

The molecular formula of this compound is C₇H₈BrN₂OS, with a molecular weight of approximately 316.01 g/mol. The synthesis typically involves the bromination of 1-(2-amino-4-methylthiazol-5-yl)ethanone using bromine in the presence of an acid catalyst such as hydrogen bromide under controlled conditions.

This compound exhibits notable biological activity through various mechanisms:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation : Preliminary studies indicate that this compound acts as a modulator for CFTR, which is crucial for chloride ion transport in epithelial cells.

- Lipoxygenase Inhibition : It has been identified as a potent inhibitor of lipoxygenase, an enzyme involved in inflammatory processes.

Antiproliferative and Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives can induce apoptosis in cancer cells while maintaining selectivity towards normal cells .

Comparative Biological Activity

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | Lacks bromination | Moderate CFTR modulator | No halogen substitution |

| 1-(2-Amino-thiazol-4(5H)-one) | Different thiazole position | Antimicrobial properties | Different functional groups |

| 5-Bromo-thiazole | Simple thiazole structure | Antifungal activity | Lacks amino group |

The unique combination of amino and bromo substituents enhances the compound's biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in cancer treatment:

- In Vitro Studies : A study investigated the antiproliferative activities of various thiazole derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated IC₅₀ values ranging from 5.7 to 12.2 μM, demonstrating significant anticancer potential .

- Mechanistic Insights : Another study focused on the structure-based optimization of thiazole derivatives as allosteric modulators for protein kinase CK2, revealing that modifications in chemical structure could enhance inhibitory potency against cancer cell growth .

- Enzyme Inhibition : A series of thiazoles were evaluated for their ability to inhibit β-glucuronidase and α-glucosidase activities, with some compounds showing IC₅₀ values significantly lower than standard inhibitors, indicating strong enzyme inhibitory potential .

Q & A

Q. What are the optimized synthetic routes for preparing 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is synthesized via alkylation or condensation reactions. A robust method involves reacting 2-amino-4-methylthiazole derivatives with bromoacetylating agents. For example, potassium tert-butoxide in ethanol under reflux facilitates Claisen-Schmidt condensations with aromatic aldehydes, yielding derivatives like 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . Key parameters include:

- Catalyst selection : Potassium tert-butoxide outperforms KOH in ethanol, improving yields (75–84%) and product purity .

- Reaction time : Extended reflux (3–5 hours) ensures complete conversion, as confirmed by TLC or LC-MS .

- Purification : Recrystallization from acetic acid removes unreacted aldehydes or side products .

Q. How can chemo-selective challenges in synthesizing oxazole-thiazole hybrids using this compound be addressed?

Advanced Research Question

Interfering amino groups on the thiazole ring may hinder heterocycle formation. For instance, attempts to condense urea intermediates with 2-bromoethanone derivatives under standard conditions failed due to competitive N-acylation . Mitigation strategies include:

- Protecting groups : Temporarily blocking the amino group with pivaloyl chloride before oxazole formation .

- Alternative electrophiles : Using α-ketoacids instead of bromoethanone derivatives to favor cyclization over side reactions .

- Computational modeling : DFT studies can predict reactive sites and optimize reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Basic Research Question

Structural confirmation relies on:

- ¹H NMR : Key signals include the thiazole methyl group (δ 2.32–2.65 ppm) and trans-alkene protons (δ 7.50–7.70 ppm, J = 15–16 Hz) in propenone derivatives .

- IR spectroscopy : Peaks at 1661 cm⁻¹ (C=O) and 3268 cm⁻¹ (NH₂) confirm functional groups .

- Mass spectrometry : ESI-MS detects molecular ions (e.g., m/z 244 [M+H]⁺ for fluorophenylpropenone derivatives) .

Q. How do structural modifications of this compound derivatives impact their anticancer activity?

Advanced Research Question

Anticancer efficacy is structure-dependent:

- Substituent effects : 3,4-Dimethoxyphenylpropenone derivatives (e.g., compound 5 ) show moderate activity against leukemia (CCRF-CEM) and renal (UO-31) cancer cells, with IC₅₀ values at 10⁻⁵ M .

- Mechanistic insights : Trans-alkene configurations enhance intercalation with DNA or kinase active sites, as modeled via molecular docking .

- SAR studies : Electron-withdrawing groups (e.g., -F) improve membrane permeability, while bulky substituents reduce bioavailability .

Q. How should researchers resolve contradictions in reactivity data during the synthesis of thiazole-oxazole hybrids?

Advanced Research Question

Discrepancies between theoretical and observed reactivity (e.g., failed oxazole formation ) require:

- Kinetic studies : Monitoring reaction progress via HPLC to identify intermediates or side products.

- Cross-validation : Reproducing reactions under inert atmospheres to rule out oxidative side reactions.

- Collaborative analysis : Combining synthetic data with computational tools (e.g., DFT for transition state analysis) .

Q. What role do computational methods play in optimizing the biological activity of 2-bromoethanone-derived thiazoles?

Advanced Research Question

Computational approaches enhance drug design:

- Molecular docking : Predict binding affinities for targets like hMGL or BLT2 receptors, as seen in tetrazole analogs .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) to prioritize derivatives for in vivo testing .

Properties

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFMEUCSGCDKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601603 | |

| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32519-72-5 | |

| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.